molecular formula C22H19NOS B14378913 N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide CAS No. 89873-87-0

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide

Cat. No.: B14378913
CAS No.: 89873-87-0
M. Wt: 345.5 g/mol
InChI Key: RJVYFKIZUWHNTP-UHFFFAOYSA-N
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Description

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioyl group and a 1-phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide typically involves the reaction of benzenecarbothioyl chloride with N-(1-phenylethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:

Benzenecarbothioyl chloride+N-(1-phenylethyl)benzamideThis compound+HCl\text{Benzenecarbothioyl chloride} + \text{N-(1-phenylethyl)benzamide} \rightarrow \text{this compound} + \text{HCl} Benzenecarbothioyl chloride+N-(1-phenylethyl)benzamide→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex thioamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenecarbothioyl)benzamide
  • N-(1-Phenylethyl)benzamide
  • N-(Benzenecarbothioyl)-N-methylbenzamide

Uniqueness

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide is unique due to the presence of both benzenecarbothioyl and 1-phenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in its interactions with molecular targets.

Properties

CAS No.

89873-87-0

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

N-(benzenecarbonothioyl)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C22H19NOS/c1-17(18-11-5-2-6-12-18)23(21(24)19-13-7-3-8-14-19)22(25)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

RJVYFKIZUWHNTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3

Origin of Product

United States

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